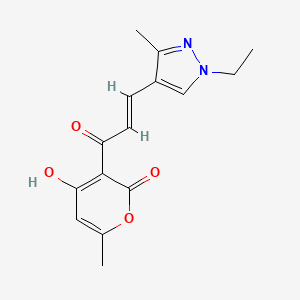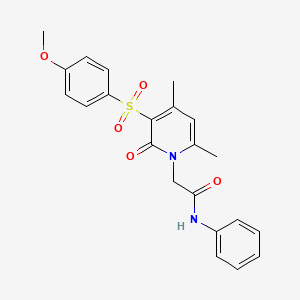
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione, also known as MPTP, is a synthetic compound that has been used widely in scientific research. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. In
作用機序
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopamine-producing neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to neuronal death. The selective vulnerability of dopamine-producing neurons to 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced toxicity is due to the high expression of MAO-B and the dopamine transporter in these cells.
Biochemical and Physiological Effects:
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism is characterized by the loss of dopamine-producing neurons in the substantia nigra pars compacta, resulting in a decrease in dopamine levels in the striatum. This leads to motor symptoms, such as bradykinesia, tremor, rigidity, and postural instability, which are similar to those observed in human Parkinson's disease. 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione also causes non-motor symptoms, such as cognitive impairment, depression, and anxiety, which are common in Parkinson's disease.
実験室実験の利点と制限
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism is a widely used animal model for studying Parkinson's disease. The advantages of using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione include its ability to closely mimic the clinical and pathological features of human Parkinson's disease, its reproducibility, and its relatively low cost. However, there are some limitations to using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione, such as the species-specific differences in susceptibility to 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced toxicity, the lack of progression of the disease after the initial insult, and the limited ability to study the non-motor symptoms of Parkinson's disease.
将来の方向性
There are several future directions for research on 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism. One direction is to develop new therapeutic interventions that can prevent or slow down the progression of the disease. Another direction is to study the non-motor symptoms of Parkinson's disease using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism, which may provide new insights into the underlying mechanisms of these symptoms. Additionally, there is a need to develop new animal models that can better mimic the human disease, such as models that incorporate genetic or environmental risk factors for Parkinson's disease.
合成法
The synthesis of 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves the condensation of 2-phenylethylamine with 2-cyano-4,6-dimethylpyridine, followed by reduction with sodium borohydride and sulfurization with hydrogen sulfide. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has been widely used in scientific research to study Parkinson's disease and related neurodegenerative disorders. It is commonly used to induce parkinsonism in animal models, such as mice, rats, and non-human primates. 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism closely resembles the clinical and pathological features of human Parkinson's disease, making it an ideal model for studying the disease mechanism and testing potential therapeutic interventions.
特性
CAS番号 |
876373-35-2 |
|---|---|
製品名 |
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione |
分子式 |
C14H14N4O2S |
分子量 |
302.35 |
IUPAC名 |
3-methyl-7-(2-phenylethyl)-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2S/c1-17-11-10(12(19)16-13(17)20)18(14(21)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,21)(H,16,19,20) |
InChIキー |
MTXORGOAPWHNPD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CCC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(3-isopropoxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734265.png)
![N-[3-(3-hydroxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2734266.png)


![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2734271.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2734273.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734275.png)
![7-Phenylmethoxycarbonyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2734276.png)

